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molecular formula C6H2BrClIN3 B1380919 8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine CAS No. 1263425-59-7

8-Bromo-6-chloro-3-iodoimidazo[1,2-b]pyridazine

Cat. No. B1380919
M. Wt: 358.36 g/mol
InChI Key: CSFRKRKCGOHTJB-UHFFFAOYSA-N
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Patent
US09145419B2

Procedure details

To a solution of 8-bromo-6-chloroimidazo[1,2-b]pyridazine (1.2 g, 5.16 mmol) in chloroform (30 mL) were added NIS (1.161 g, 5.16 mmol) and TFA (0.795 mL, 10.32 mmol). The reaction mixture was stirred at room temperature for 2 h and quenched with NaHCO3. The organic layers were washed with brine and dried over Na2SO4. The crude product was purified by BIOTAGE® (100% CH2Cl2) to give the product (1.4 g, 76%). 1H NMR (400 MHz, CDCl3) δ ppm 7.91 (1H, s), 7.46 (1H, s); LC/MS: Rt=2.44 min. LC/MS (Condition A): 357.80/359.80/361.80.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.161 g
Type
reactant
Reaction Step One
Name
Quantity
0.795 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]2[N:4]([CH:9]=[CH:10][N:11]=2)[N:5]=[C:6]([Cl:8])[CH:7]=1.C1C(=O)N([I:19])C(=O)C1.C(O)(C(F)(F)F)=O>C(Cl)(Cl)Cl>[Br:1][C:2]1[C:3]2[N:4]([C:9]([I:19])=[CH:10][N:11]=2)[N:5]=[C:6]([Cl:8])[CH:7]=1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
BrC=1C=2N(N=C(C1)Cl)C=CN2
Name
Quantity
1.161 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)I
Name
Quantity
0.795 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with NaHCO3
WASH
Type
WASH
Details
The organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude product was purified by BIOTAGE® (100% CH2Cl2)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC=1C=2N(N=C(C1)Cl)C(=CN2)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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